molecular formula C24H38O4<br>(C8H17COO)2C6H4<br>C24H38O4 B129133 Diisooctyl phthalate CAS No. 131-20-4

Diisooctyl phthalate

Cat. No.: B129133
CAS No.: 131-20-4
M. Wt: 390.6 g/mol
InChI Key: IJFPVINAQGWBRJ-UHFFFAOYSA-N
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Description

Diisooctyl phthalate is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. These compounds are esters of phthalic acid and are known for their ability to increase the flexibility, transparency, durability, and longevity of plastics. This compound is specifically used to soften polyvinyl chloride (PVC) and other polymers, making them more pliable and easier to handle .

Mechanism of Action

Target of Action

Diisooctyl phthalate primarily targets the soil enzyme activities and the bacterial community composition in the rhizosphere . It significantly increases soil enzyme activities, the numbers of bacteria and actinomycetes, and the bacteria/fungi ratio in the rhizosphere .

Mode of Action

The compound interacts with its targets by being secreted by the root system of certain plants, such as watermelon seedlings inoculated with Arbuscular mycorrhizal fungi (AMF) . This secretion of this compound alters soil enzyme activity and bacterial community composition .

Biochemical Pathways

The degradation of this compound involves several steps. Initially, it is transformed to phthalic acid (PA) via a de-esterification pathway . PA is then metabolized to protocatechuate acid and eventually converted to the tricarboxylic acid (TCA) cycle through a meta-cleavage pathway .

Pharmacokinetics

Information on the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is a viscous oily liquid with low water solubility , suggesting that its bioavailability may be influenced by these properties.

Result of Action

The action of this compound results in a significant increase in soil enzyme activities and changes in the bacterial community composition . This can lead to the alleviation of continuous cropping disorder of watermelon, reduction in the incidence of fusarium wilt, and promotion of the growth of watermelon .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound reacts exothermically with acids to generate isooctyl alcohol and phthalic acid . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by interaction with caustic solutions .

Biochemical Analysis

Biochemical Properties

Diisooctyl phthalate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found that Arthrobacter sp. SLG-4, a bacterial strain, can utilize this compound as a sole source of carbon and energy . The quantity of phthalate 3,4-dioxygenase, an enzyme responsible for phthalic acid degradation, was found to be positively correlated to this compound degradation .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is transformed to phthalic acid via de-esterification pathway, and then phthalic acid is metabolized to protocatechuate acid and eventually converted to tricarboxylic acid (TCA) cycle through meta-cleavage pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important considerations. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisooctyl phthalate is synthesized through the esterification of phthalic anhydride with isooctyl alcohol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction typically occurs at elevated temperatures ranging from 100°C to 150°C. The process involves the following steps:

  • Mixing phthalic anhydride and isooctyl alcohol in a reaction vessel.
  • Adding the acid catalyst to the mixture.
  • Heating the mixture to the desired temperature and maintaining it for several hours to ensure complete esterification.
  • Neutralizing the catalyst and unreacted phthalic anhydride with an alkaline solution.
  • Washing the product with water to remove impurities .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is then purified through distillation and filtration to remove any remaining impurities .

Chemical Reactions Analysis

Types of Reactions: Diisooctyl phthalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diisooctyl phthalate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Dioctyl phthalate (DOP)
  • Di(2-ethylhexyl) phthalate (DEHP)
  • Dibutyl phthalate (DBP)
  • Diisononyl phthalate (DINP)

Comparison: Diisooctyl phthalate is similar to other phthalates in its function as a plasticizer. it has unique properties that make it suitable for specific applications. For example, this compound has a lower volatility compared to dioctyl phthalate, making it more suitable for applications requiring long-term stability. Additionally, its branched structure provides better flexibility and durability in the final product .

Properties

IUPAC Name

bis(6-methylheptyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C24H38O4/c1-19(2)13-7-5-11-17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-12-6-8-14-20(3)4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3
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InChI Key

IJFPVINAQGWBRJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C
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Molecular Formula

C24H38O4, Array
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DSSTOX Substance ID

DTXSID50873226
Record name Bis(6-methylheptyl) phthalate
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Molecular Weight

390.6 g/mol
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Physical Description

Di-isooctyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid, Nearly colorless viscous liquid; [Hawley] Clear colorless viscous liquid; [MSDSonline], COLOURLESS VISCOUS LIQUID.
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diisooctyl ester
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Boiling Point

1288 °F at 760 mmHg (USCG, 1999), 370 °C
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Flash Point

450 °F (USCG, 1999), 450 °F; 232 °C /(method not specified)/, 450 °F (232 °C) (Closed cup), 227 °C c.c.
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Solubility

... compatible with vinyl chloride resins and some cellulosic resins, In water, 9.0X10-2 mg/L at 25 °C, Solubility in water: none
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Density

0.980-0.983 at 20 °C/20 °C, Bulk density: Wt/gal = 8.20 lb at 20 °C, Relative density (water = 1): 0.99
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Vapor Density

13.5 (Air = 1), Relative vapor density (air = 1): 13.5
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Vapor Pressure

0.0000055 [mmHg], 5.5X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Color/Form

Nearly colorless, viscous liquid

CAS No.

27554-26-3, 131-20-4, 71097-28-4
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Melting Point

-4 °C /From Table/, -45 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research suggests that DiOP exhibits binding affinity to several proteins implicated in breast cancer. Notably, it binds to human epidermal growth factor receptor 2 (HER2) []. Additionally, it displays binding affinity for phosphoinositide 3-kinases (PI3Ks) and protein kinase B (AKT) [].

A: While DiOP binds to these targets, further experimental investigation is crucial to ascertain its potential anti-cancer effects. Importantly, DiOP's binding to certain targets, such as PI3Ks and AKT, raises safety concerns and necessitates further evaluation [].

A: While some studies utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify DiOP [, , , ], they primarily focus on identifying its presence within complex mixtures rather than providing detailed spectroscopic characterization.

A: Yes, one study investigates the use of DiOP as a plasticizer in polyvinyl chloride (PVC) composites []. It demonstrates that DiOP enhances the dispersion and compatibility of fly ash within the PVC matrix, leading to improved mechanical properties [].

ANone: The provided research papers do not focus on the catalytic properties or applications of DiOP.

A: Yes, one study utilized molecular docking simulations to investigate the binding affinity of DiOP with the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 [].

ANone: The provided research papers do not delve into the SAR of DiOP or the impact of structural modifications on its activity.

ANone: The provided research papers do not discuss the stability and formulation of DiOP.

ANone: The provided research papers do not specifically address SHE regulations related to DiOP.

ANone: The provided research papers do not present data on the PK/PD profile of DiOP.

A: While one study suggests potential anti-tumor activity of DiOP against the human K562 cancer cell line using the MTT assay [], further in vitro and in vivo studies are needed to confirm these preliminary findings and explore its efficacy in other cancer models.

ANone: The provided research papers do not contain information regarding resistance or cross-resistance mechanisms associated with DiOP.

A: Yes, one study raises concerns about DiOP's safety, particularly regarding its binding to specific protein targets involved in breast cancer, such as PI3Ks and AKT []. It emphasizes the need for further experimental and biosafety evaluations.

ANone: The provided research papers do not explore drug delivery and targeting strategies for DiOP.

ANone: The provided research papers do not discuss the use of biomarkers or diagnostics in relation to DiOP.

A: Gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify DiOP in various matrices, including plant extracts [, , , ], food packaging materials [], and water samples [].

A: One study mentions the use of high-performance liquid chromatography (HPLC) to measure serum levels of DiOP in patients with polycystic ovary syndrome (PCOS) [].

A: Yes, research indicates that certain bacterial species can degrade DiOP. For instance, a Sphingobium sp. strain isolated from an estuary demonstrated the ability to utilize DiOP as its sole carbon and energy source, albeit at slower rates with increasing salinity [].

A: Another study demonstrated the ability of Mycobacterium and Nocardia species to degrade DiOP []. These bacteria produced solubilizing agents that enhanced the biodegradation process [].

ANone: The provided research papers do not offer specific details on the dissolution and solubility properties of DiOP.

A: The research paper discussing the determination of four phthalate esters in bottled water using ultrasound-assisted dispersive liquid-liquid microextraction followed by GC-FID detection provides details on the analytical method validation []. This includes information on the enrichment factor, recovery, linear range, and precision [].

ANone: The provided research papers do not specifically address quality control and assurance measures related to DiOP.

ANone: The provided research papers do not contain information regarding the immunogenicity of DiOP.

ANone: The provided research papers do not provide insights into drug-transporter interactions involving DiOP.

ANone: The provided research papers do not address the potential of DiOP to induce or inhibit drug-metabolizing enzymes.

A: Several studies highlight the biodegradation potential of DiOP. Research demonstrates that specific bacterial strains, including Sphingobium sp. [] and species belonging to Mycobacterium and Nocardia [], can degrade DiOP. This biodegradation capacity suggests a potential for natural attenuation of DiOP in the environment.

A: Yes, one study focuses on developing environmentally friendly plasticizers from renewable sources, specifically waste paper, as a potential alternative to traditional plasticizers like DiOP []. This highlights the ongoing research to identify safer and more sustainable alternatives to DiOP in various applications.

ANone: The provided research papers do not delve into the specific strategies for recycling or waste management of DiOP.

A: The research papers utilize various research infrastructure and resources, including GC-MS [, , , ], HPLC [], and molecular docking simulations []. These tools allow researchers to investigate the presence, concentration, and potential biological interactions of DiOP in different contexts.

ANone: The provided research papers primarily focus on current research findings related to DiOP and do not provide a comprehensive historical overview of its research.

A: Yes, the research on DiOP spans various disciplines, including chemistry, biology, and medicine. For instance, the study on the anti-bacterial activity of Scurulla ferruginea extract, which contains DiOP, exemplifies the intersection of plant science, microbiology, and pharmacology []. Similarly, investigating the presence and potential effects of DiOP in food packaging materials [] involves collaboration between food science, analytical chemistry, and toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.